molecular formula C14H20N2 B1665651 1H-Imidazole, 5-((1,2,3,4,5,6,7,8-octahydro-2-naphthalenyl)methyl)- CAS No. 226571-05-7

1H-Imidazole, 5-((1,2,3,4,5,6,7,8-octahydro-2-naphthalenyl)methyl)-

Cat. No. B1665651
M. Wt: 216.32 g/mol
InChI Key: OTDHLPUTOHIFHP-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .


Chemical Reactions Analysis

The use of N-heterocyclic carbenes (NHC) as both ligand and organocatalysts have become commonplace in modern organic synthesis . A NHC-catalyzed protocol for the synthesis of 1,2,4-trisubstituted imidazoles from the reaction of acetophenones and benzylic amines was developed . The reaction was conducted in the presence of an excess of an oxidant, tert-butylhydroperoxide (TBHP), which serves to oxidize an in situ formed enamine to an α-aminoaldehyde .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Catalysis in Nucleoside Coupling

1H-Imidazole derivatives, specifically those substituted with phenylnaphthalenyl groups, are utilized as catalysts in the coupling reactions of nucleoside methyl phosphonamidites. The structural configuration of these compounds, including the nonplanarity of the naphthalene group, plays a significant role in their catalytic activity (Bats, Schell, & Engels, 2013).

Synthesis of Antiinflammatory and Analgesic Agents

Imidazole derivatives, such as 3-(1-methylethyl)-2-(4-methoxyphenyl)-3H-naphth[1,2-d]imidazole, have been synthesized and found to possess nonacidic antiinflammatory and analgesic properties. These compounds have been used in pharmacokinetics and metabolism studies (Odasso & Toja, 1983).

Antifungal Activity

Certain imidazole derivatives, like the cis-5-substituted-3-(2-naphthalenyl)-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines, demonstrate significant antifungal activities. These compounds have been synthesized and tested in vitro, showing promising results against fungal pathogens (Bennett et al., 1988).

Anti-inflammatory and Anticancer Potency

Imidazole-5(4H)-one analogs have been studied for their anti-inflammatory and anticancer properties. Compounds like 2-methyl-1-(4-methyl piperazine-1-yl)-4-(naphthalen-1-ylmethylene)-1H-imidazol-5(4H)-one have demonstrated potent anti-inflammatory activity, although most analogs were inactive against cancer cell lines at tested concentrations (Muthuboopathi & Shanmugarajan, 2022).

Luminescent and Sensing Properties

1H-Imidazole derivatives, such as 1-(1H-phenanthro[9,10-d]imidazol-2-yl)naphthalen-2-ol, exhibit bright white-light emission and mechanochromic behavior. These compounds are also effective as ratiometric luminescence sensors for detecting ions like Al3+ and pyrophosphate in solutions (Sinha et al., 2019).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that there is a great potential for the development of new drugs that overcome the AMR problems . In the future, more research could be conducted to explore the potential of imidazole and its derivatives in drug development.

properties

IUPAC Name

5-(1,2,3,4,5,6,7,8-octahydronaphthalen-2-ylmethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-13-7-11(5-6-12(13)3-1)8-14-9-15-10-16-14/h9-11H,1-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJKNSWRBCTLNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)CCC(C2)CC3=CN=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole, 5-((1,2,3,4,5,6,7,8-octahydro-2-naphthalenyl)methyl)-

CAS RN

226571-05-7
Record name AGN-795
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226571057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AGN-795
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJG7975GO5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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